Phomalone

Catalog No.
S3319562
CAS No.
159768-89-5
M.F
C13H18O5
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phomalone

CAS Number

159768-89-5

Product Name

Phomalone

IUPAC Name

1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]butan-1-one

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C13H18O5/c1-3-4-9(15)12-11(18-2)7-10(16)8(5-6-14)13(12)17/h7,14,16-17H,3-6H2,1-2H3

InChI Key

PTBQWWHUOMDVFS-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=C(C(=C1O)CCO)O)OC

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1O)CCO)O)OC

Phomalone is a naturally occurring compound, specifically an antifungal metabolite produced by the fungus Phoma etheridgei. Its chemical structure is characterized by the formula C₁₃H₁₈O₅, indicating it contains 13 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. Phomalone has garnered attention due to its potential applications in agriculture and medicine, particularly as a biocontrol agent against fungal pathogens.

That enhance its utility in different applications. The primary types of reactions include:

  • Oxidation: Phomalone can undergo oxidation reactions, which may alter its functional groups and enhance its reactivity.
  • Reduction: Reduction processes can convert phomalone into more reactive or less toxic derivatives.
  • Substitution: This reaction type allows for the introduction of different functional groups into the phomalone structure, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Phomalone exhibits notable antifungal properties, making it a subject of interest in the field of phytopathology. Its effectiveness against various fungal species suggests that it could serve as a natural pesticide. Studies have shown that phomalone disrupts fungal cell membranes, leading to cell lysis and death. Additionally, it has been observed to possess antibacterial properties, although its primary application remains in antifungal activity .

The synthesis of phomalone can be achieved through several methods:

  • Natural Extraction: Phomalone is primarily extracted from cultures of Phoma etheridgei, where it is produced as a secondary metabolite.
  • Chemical Synthesis: Laboratory synthesis routes have been developed, often involving multi-step organic reactions that utilize starting materials derived from simpler organic compounds.
  • Biotechnological Approaches: Advances in biotechnology allow for the fermentation of genetically modified organisms to produce phomalone more efficiently.

These methods aim to optimize yield and purity for practical applications .

Phomalone has several promising applications:

  • Agriculture: Used as a biopesticide to combat fungal diseases in crops.
  • Pharmaceuticals: Investigated for potential use in developing antifungal medications.
  • Biotechnology: Explored for its ability to serve as a model compound in the synthesis of more complex antifungal agents.

Its unique properties make it an attractive candidate for further research and development in these fields .

Research into the interactions of phomalone with other compounds has revealed insights into its mechanism of action. Studies indicate that phomalone may interact synergistically with other antifungal agents, enhancing their efficacy against resistant fungal strains. Additionally, interaction studies have shown that phomalone can modulate the activity of certain enzymes involved in fungal metabolism, potentially leading to increased susceptibility of fungi to treatment .

Phomalone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
PhomolideSimilar carbon skeletonAntifungalExhibits stronger antibacterial properties
PhomadioneContains additional double bondsAntifungalMore potent against specific fungal strains
PhomarinRelated to phomaloneAntifungalHas different substitution patterns affecting solubility

Similar Compounds

  • Phomolide
  • Phomadione
  • Phomarin

These compounds are structurally related yet exhibit distinct biological activities and properties that differentiate them from phomalone .

XLogP3

1.8

Other CAS

159768-89-5

Wikipedia

Phomalone

Dates

Modify: 2024-04-14

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